17Beta-Estradiol-d3 17-Acetate
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Overview
Description
17Beta-Estradiol-d3 17-Acetate is a synthetic estrogen compound. It is an estrogen ester, specifically the C17β acetate ester of estradiol. This compound is often used in scientific research to study estrogenic activity and its effects on various biological systems. The “d3” designation indicates that the compound is deuterated, meaning that three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to trace the compound’s metabolic pathways and interactions within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-d3 17-Acetate typically involves the esterification of 17Beta-Estradiol-d3 with acetic anhydride. The reaction is usually carried out in the presence of a catalyst, such as pyridine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions: 17Beta-Estradiol-d3 17-Acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17Beta-Estradiol-d3 and acetic acid.
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroestradiol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 17Beta-Estradiol-d3 and acetic acid.
Oxidation: Estrone derivatives.
Reduction: Dihydroestradiol derivatives.
Scientific Research Applications
17Beta-Estradiol-d3 17-Acetate is widely used in scientific research due to its estrogenic properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of estrogenic compounds.
Biology: Employed in studies investigating the role of estrogens in cellular processes, such as cell proliferation and differentiation.
Medicine: Utilized in research on hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: Applied in the development of pharmaceuticals and in the study of endocrine disruptors.
Mechanism of Action
17Beta-Estradiol-d3 17-Acetate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the estrogen receptor complex translocates to the cell nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to various biological effects, including the modulation of cell growth, differentiation, and metabolic processes. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its interactions at a molecular level.
Comparison with Similar Compounds
Estradiol 17β-acetate: A non-deuterated version of the compound with similar estrogenic properties.
Estradiol 3-acetate: Another ester of estradiol, differing in the position of the acetate group.
Estrone: An oxidized form of estradiol with distinct biological activity.
Uniqueness: 17Beta-Estradiol-d3 17-Acetate is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights into the pharmacokinetics and dynamics of estrogenic compounds.
Properties
Molecular Formula |
C20H26O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1/i8D2,19D |
InChI Key |
QAHOQNJVHDHYRN-CUEBZOKISA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
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